
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an acryloyl group with a triethylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of acryloyl chloride with N,N,N-triethylethan-1-amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Acryloyl chloride+N,N,N-triethylethan-1-amine→2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Polymerization: The acryloyl group can participate in free radical polymerization reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Polymerization: Polymeric materials with varying properties.
Hydrolysis: Amides and carboxylic acids.
Applications De Recherche Scientifique
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acryloyl group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-[(2-methyl-1-oxo-2-propenyl)amino]ethanaminium chloride
Uniqueness
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is unique due to its combination of an acryloyl group and a quaternary ammonium group. This dual functionality allows it to participate in both polymerization reactions and antimicrobial activities, making it versatile for various applications.
Propriétés
Numéro CAS |
90966-57-7 |
|---|---|
Formule moléculaire |
C11H23ClN2O |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
Clé InChI |
RJNGNWBDDLDAAP-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CCNC(=O)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
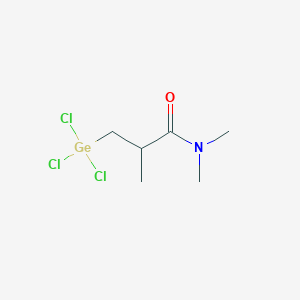
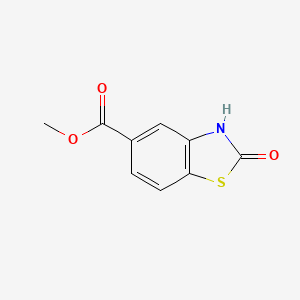
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
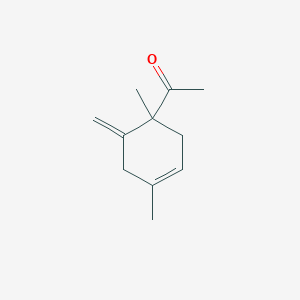
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
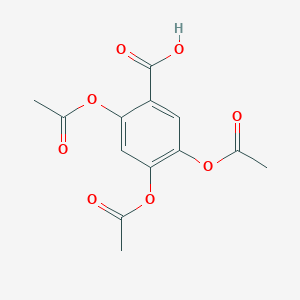
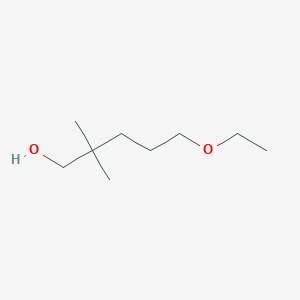
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
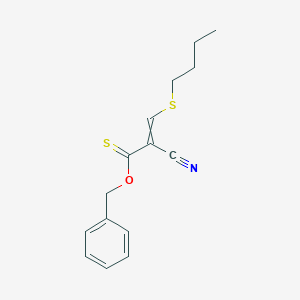
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
